molecular formula C10H11Cl2NO2 B13549742 methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate

methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate

Cat. No.: B13549742
M. Wt: 248.10 g/mol
InChI Key: ICBZGDYJXAEMPV-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate ( 1213564-79-4) is a chiral β-amino acid ester serving as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The compound features a defined (S) stereocenter and a 3,4-dichlorophenyl substituent, a motif often associated with biological activity. With a molecular formula of C 10 H 11 Cl 2 NO 2 and a molecular weight of 248.11 g/mol, it is characterized by high purity, typically ≥98% . Its primary research application lies in the synthesis of more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs) and other biologically active compounds where the specific stereochemistry is critical for function . Researchers utilize this compound for its amino and ester functional groups, which offer versatile chemical handles for further modification, such as hydrolysis, amide coupling, or reduction. The presence of the dichlorophenyl group can enhance lipophilicity and influence binding affinity in target molecules. This product is offered with supporting analytical documentation, including NMR and HPLC data, to ensure identity and purity for research applications . This chemical is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption . Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use. Specific hazard statements may include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate

InChI

InChI=1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1

InChI Key

ICBZGDYJXAEMPV-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate typically involves the esterification of 3-amino-3-(3,4-dichlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

3,5-Dichlorophenyl Variants

  • Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (CAS 1423040-66-7) differs in the substitution pattern (3,5- vs. 3,4-dichloro). The hydrochloride salt form increases its molecular weight to 284.57 g/mol (C₁₀H₁₂Cl₃NO₂) and enhances aqueous solubility, crucial for API formulations .
  • The non-salt form (CAS 1213081-03-8) shares the molecular formula C₁₀H₁₁Cl₂NO₂ (248.11 g/mol) but exhibits distinct physicochemical properties, such as a predicted boiling point of 336.5±42.0 °C and density of 1.326±0.06 g/cm³ .

Monochloro and Fluorinated Derivatives

  • Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate (CAS 309757-83-3, C₁₀H₁₂ClNO₂) has a single chlorine substituent, reducing molecular weight to 213.66 g/mol and lowering predicted boiling point (311.6±32.0 °C) compared to dichloro analogs .
  • Fluorine’s electronegativity may enhance binding affinity in receptor-targeted applications .

Methoxy-Substituted Analogs

  • This modification impacts pKa (predicted 7.37±0.10 for 3-chloro vs. higher basicity for methoxy derivatives) and solubility .

Stereochemical and Heterocyclic Variants

Enantiomeric Forms

  • The (R)-enantiomer hydrochloride (CAS 2097958-02-4) shares the molecular formula C₁₀H₁₂Cl₃NO₂ (284.57 g/mol) with the (S)-form but may exhibit divergent biological activity, as chirality often influences receptor interactions .

Pyridine-Based Derivatives

  • Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride (CAS 2059909-32-7, C₉H₁₂Cl₂N₂O₂) replaces the phenyl ring with a pyridine moiety.

Structural and Functional Comparison Table

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate 1213564-79-4 3,4-Cl₂ C₁₀H₁₁Cl₂NO₂ 248.11 Chiral API intermediate
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride 1423040-66-7 3,5-Cl₂ C₁₀H₁₂Cl₃NO₂ 284.57 High purity (NLT 97%), ISO-certified
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate 309757-83-3 3-Cl C₁₀H₁₂ClNO₂ 213.66 Lower density (1.220±0.06 g/cm³)
(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride 2097958-02-4 3,4-Cl₂ (R-configuration) C₁₀H₁₂Cl₃NO₂ 284.57 Enantiomer-specific activity
Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride 2059909-32-7 2-Cl-pyridine C₉H₁₂Cl₂N₂O₂ 251.11 Heterocyclic solubility modifier

Research and Pharmacological Implications

  • Bioactivity : The 3,4-dichloro substitution in the target compound may enhance binding to neurokinin or serotonin receptors, as seen in analogs like SR140333 and SR142801 () .
  • Solubility and Stability : Hydrochloride salts (e.g., CAS 1423040-66-7) improve bioavailability, critical for oral drug formulations .
  • Stereochemical Sensitivity : Enantiomeric purity is vital; for example, aprepitant () relies on precise (2R,3S) configuration for efficacy .

Biological Activity

Methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate is a chiral compound with significant biological activity, particularly in pharmacological applications. Its unique structural features, including an amino group and a dichlorophenyl moiety, contribute to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Characteristics

This compound has a molecular formula of C₁₁H₁₃Cl₂N O₂ and a molecular weight of approximately 248.11 g/mol. The compound's chiral nature and the presence of the dichlorophenyl group enhance its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes and receptors, modulating their activity.
  • Hydrophobic Interactions : The dichlorophenyl group engages in hydrophobic interactions, which are crucial for binding affinity and specificity towards biological targets .

Pharmacological Properties

Research indicates that this compound exhibits potential anti-inflammatory and anti-cancer properties. Preliminary studies suggest that it may also possess analgesic effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryPotential modulation of inflammatory pathways,
Anti-cancerInhibitory effects on cancer cell viability,
AnalgesicSuggested pain-relief properties,

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-Cancer Activity : A study assessing the compound's effects on various cancer cell lines demonstrated significant cytotoxicity against Caco-2 cells, indicating its potential as an anticancer agent. The results showed a notable decrease in cell viability when treated with the compound .
  • Inflammatory Response : Another study evaluated the anti-inflammatory properties through in vitro assays. The compound was shown to inhibit key inflammatory mediators, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit biological activity. Here is a comparative analysis:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoateDichlorophenyl at different positionsSimilar activity but may differ in selectivity
Methyl (2S)-2-amino-2-(4-chlorophenyl)propanoateDifferent stereochemistryDistinct pharmacological properties
Methyl (R)-2-amino-4-methylphenylacetateDifferent amino acid structureUnique applications in peptide synthesis

The unique positioning of the dichlorophenyl group in this compound enhances its biological activity compared to analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate, and how can purity be maximized during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including enantioselective amination and esterification. Key steps:

Enantioselective synthesis : Use chiral catalysts (e.g., L-proline derivatives) to control the stereochemistry at the 3S position .

Esterification : React the intermediate amino acid with methanol under acidic conditions to form the methyl ester .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>98%) .

  • Critical Consideration : Monitor reaction progress via TLC and HPLC to minimize racemization, a common issue in amino ester synthesis .

Q. Which analytical techniques are most effective for structural confirmation and enantiomeric purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm) and ester functionality (δ 3.6–3.8 ppm for methyl ester) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 292.03) .
  • Chiral HPLC : Uses columns like Chiralpak IA/IB to resolve enantiomers, ensuring ≥99% enantiomeric excess (ee) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Degrades at >80°C (TGA/DSC data); store at 2–8°C .
  • Light Sensitivity : UV-Vis studies show photodegradation under direct light; use amber vials for storage .
  • Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous buffers (pH >7); maintain anhydrous conditions .

Advanced Research Questions

Q. What reaction kinetics govern the enantioselective amination of 3,4-dichlorophenyl precursors?

  • Methodological Answer :

  • Kinetic Modeling : Pseudo-first-order kinetics observed for amination steps. Rate constants (k) depend on catalyst loading (e.g., 0.5–2 mol%) and solvent polarity (DMF > THF) .
  • Activation Energy : Determined via Arrhenius plots (Eₐ ≈ 50–60 kJ/mol for L-proline-catalyzed reactions) .
    • Data Contradictions : Conflicting reports on solvent effects (e.g., DMF vs. toluene) suggest substrate-specific optimization is critical .

Q. How do structural modifications (e.g., halogen substitution) impact biological target interactions?

  • Methodological Answer :

  • Comparative SAR Studies : Replace 3,4-dichloro with 3-fluoro-4-chloro (see ) or bromo groups () to assess binding affinity changes.
  • In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., aminopeptidases) .
    • Key Finding : 3,4-Dichloro substitution enhances hydrophobic interactions with enzyme pockets compared to mono-halogenated analogs .

Q. What experimental strategies resolve contradictions in reported pharmacological activities?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Off-Target Screening : Use kinome-wide profiling (e.g., DiscoverX) to validate selectivity for primary targets (e.g., NMDA receptors) .
    • Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from assay pH or co-solvent (DMSO) concentration variations .

Q. How can in silico methods predict metabolic pathways and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 simulate Phase I/II metabolism (e.g., ester hydrolysis to carboxylic acid) .
  • CYP450 Inhibition Assays : Microsomal incubation with CYP3A4/CYP2D6 isoforms identifies potential drug-drug interactions .
    • Validation : Cross-check computational results with in vitro hepatocyte assays .

Comparative Analysis

Q. How does stereochemistry influence activity compared to (3R)-enantiomers?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via preparative HPLC (Chiralpak AD-H) and test in parallel bioassays .
  • Biological Data : (3S)-enantiomer shows 10-fold higher affinity for serotonin transporters (SERT) than (3R) in radioligand binding assays .

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